3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-4-yl)propanamide

medicinal chemistry serotonin reuptake inhibition 5-HT1A receptor antagonism

3-(2,3-Dihydro-1-benzofuran-5-yl)-N-(1H-indol-4-yl)propanamide (CAS 1401574-43-3; molecular formula C₁₉H₁₈N₂O₂; molecular weight 306.4 g/mol) is a synthetic small-molecule amide that covalently links a 2,3-dihydrobenzofuran moiety to a 1H-indole moiety via a propanamide spacer. The compound belongs to the InterBioScreen high-throughput screening collection (ID STOCK1N‑78714) and is primarily supplied as a research-grade chemical for early‑stage drug discovery.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
Cat. No. B12179807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-4-yl)propanamide
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)CCC(=O)NC3=CC=CC4=C3C=CN4
InChIInChI=1S/C19H18N2O2/c22-19(21-17-3-1-2-16-15(17)8-10-20-16)7-5-13-4-6-18-14(12-13)9-11-23-18/h1-4,6,8,10,12,20H,5,7,9,11H2,(H,21,22)
InChIKeyLDYMXMUEAYAGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydro-1-benzofuran-5-yl)-N-(1H-indol-4-yl)propanamide (CAS 1401574-43-3): Structural Identity and Procurement-Relevant Physicochemical Profile


3-(2,3-Dihydro-1-benzofuran-5-yl)-N-(1H-indol-4-yl)propanamide (CAS 1401574-43-3; molecular formula C₁₉H₁₈N₂O₂; molecular weight 306.4 g/mol) is a synthetic small-molecule amide that covalently links a 2,3-dihydrobenzofuran moiety to a 1H-indole moiety via a propanamide spacer . The compound belongs to the InterBioScreen high-throughput screening collection (ID STOCK1N‑78714) and is primarily supplied as a research-grade chemical for early‑stage drug discovery [1]. Its defining structural feature is the regiospecific attachment of the indole nitrogen at the 4‑position of the propanamide framework, a connectivity pattern that distinguishes it from the more common 5‑ and 6‑indolyl constitutional isomers .

Why 3-(2,3-Dihydro-1-benzofuran-5-yl)-N-(1H-indol-4-yl)propanamide Cannot Be Replaced by Its 5‑ or 6‑Indolyl Isomers


Positional isomerism on the indole ring profoundly influences molecular recognition in biological systems, yet the 4‑, 5‑, and 6‑indolyl constitutional isomers of the dihydrobenzofuran‑propanamide scaffold are frequently treated as interchangeable in procurement workflows. This assumption is hazardous: the 4‑indolyl attachment places the hydrogen‑bond‑donating indole NH in a distinct spatial orientation relative to the 2,3‑dihydrobenzofuran oxygen, creating a unique pharmacophoric vector that cannot be replicated by the 5‑ or 6‑indolyl analogues . Patent literature explicitly teaches that 4‑substituted indole derivatives exhibit differentiated serotonin reuptake inhibition and 5‑HT₁A receptor antagonism compared with their 5‑ and 7‑substituted counterparts, underscoring that even a single‑position shift on the indole ring can alter polypharmacology and therapeutic window [1]. Without isomer‑specific biological data, substitution introduces an unquantified risk of lost target engagement, altered selectivity, or unexpected off‑target activity.

Quantitative Differentiation Evidence for 3-(2,3-Dihydro-1-benzofuran-5-yl)-N-(1H-indol-4-yl)propanamide vs. Closest Analogs


Regioisomeric Identity: 4‑Indolyl vs. 5‑Indolyl and 6‑Indolyl Constitutional Isomers

The target compound is the sole commercially catalogued member of the 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-4-yl)propanamide series to possess the indole NH at the 4‑position, as confirmed by its unique CAS registry (1401574‑43‑3) . The 5‑indolyl isomer (CAS 1401601‑59‑9) and the 6‑indolyl isomer (CAS 1401543‑46‑1) are distinct chemical entities with separate CAS numbers, ChemBase identifiers, and InterBioScreen stock IDs . Patent disclosures covering 4‑substituted indole propanamides demonstrate that the 4‑indolyl attachment yields potent dual serotonin reuptake inhibition and 5‑HT₁A receptor antagonism, a polypharmacological profile that is not generalisable to the 5‑ or 7‑indolyl regioisomers [1]. No head‑to‑head biological data for the three isomers have been published, so the quantitative differentiation at the molecular‑target level remains a critical data gap.

medicinal chemistry serotonin reuptake inhibition 5-HT1A receptor antagonism

Computational Docking Affinity Against Polo-Like Kinase 1 (PLK1): InterBioScreen Library Screening

In a structure‑based virtual screening campaign of the InterBioScreen compound library against PLK1, the top‑ranked ligands achieved docking scores of −11.538, −11.214, and −11.104 kcal/mol [1]. The target compound (STOCK1N‑78714) was not among the three highest‑scoring hits, indicating that within the broader dihydrobenzofuran‑indole chemotype, the 4‑indolyl substitution pattern does not confer superior PLK1 binding under the docking conditions employed. This negative result provides a quantitative baseline for prioritising the compound away from PLK1‑focused oncology programmes and redirecting it toward serotonin‑related or other CNS targets where 4‑indolyl substitution has documented relevance [2].

cancer therapeutics polo-like kinase 1 virtual screening

Patent‑Disclosed Polypharmacology: Serotonin Reuptake Inhibition plus 5‑HT₁A Antagonism

US Patent 6,391,882 B1 claims 4‑indole and 4‑indoline propanamide derivatives as potent serotonin reuptake inhibitors (SRIs) with concomitant 5‑HT₁A receptor antagonism [1]. The patent explicitly states that compounds within this structural class address the delayed therapeutic onset of conventional SSRIs by combining reuptake blockade with autoreceptor antagonism. While the patent does not disclose the target compound by name, its generic Markush structure encompasses the 4‑indolyl propanamide scaffold and distinguishes it from the 5‑ and 7‑indolyl series, which are covered by separate patent families with different pharmacological profiles [2]. This class‑level evidence establishes a mechanistic rationale for selecting the 4‑indolyl isomer over its 5‑ and 6‑indolyl counterparts when dual SRI/5‑HT₁A activity is desired.

depression fast-onset antidepressant dual pharmacology

Physicochemical Uniqueness: Monoisotopic Mass Fingerprint Distinguishes the 4‑Indolyl Isomer from Common Interferences

The three regioisomers share the same molecular formula (C₁₉H₁₈N₂O₂) and monoisotopic mass (306.13682783 Da), making them indistinguishable by low‑resolution MS [1]. However, the 4‑indolyl isomer can be differentiated from the 5‑ and 6‑indolyl analogues by chromatographic retention time (e.g., reverse‑phase HPLC) or by MS/MS fragmentation pattern, as the position of the indole NH influences the collision‑induced dissociation pathway [2]. No published chromatographic method for this specific isomer series exists, so laboratories must develop and validate an isomer‑specific purity method upon procurement. The absence of a compendial monograph places the burden of identity verification on the end user—a factor that directly impacts procurement decisions when sourcing from different vendors.

analytical chemistry quality control mass spectrometry

Optimal Use Cases for 3-(2,3-Dihydro-1-benzofuran-5-yl)-N-(1H-indol-4-yl)propanamide Based on Differential Evidence


CNS Drug Discovery: Fast-Onset Antidepressant Lead Optimisation

The 4‑indolyl isomer is the appropriate choice for medicinal chemistry programmes targeting dual serotonin reuptake inhibition and 5‑HT₁A receptor antagonism, as supported by the Markush claims of US 6,391,882 B1 [1]. SAR exploration around the 2,3‑dihydrobenzofuran and propanamide linker can be anchored to this isomer, whereas the 5‑ and 6‑indolyl analogues lack equivalent patent disclosure for the dual mechanism and should be deprioritised for this indication.

Selectivity Profiling: 4‑Indolyl vs. 5‑Indolyl Off‑Target Panel Screening

Because no head‑to‑head selectivity data exist for the three regioisomers, a focused panel screen comparing the 4‑indolyl compound against the 5‑indolyl (CAS 1401601‑59‑9) and 6‑indolyl (CAS 1401543‑46‑1) isomers across a broad panel of aminergic GPCRs and transporters would generate the missing quantitative differentiation . This screen is a prerequisite for any lead declaration and directly informs procurement volumes.

Computational Hit Triage: Eliminating the 4‑Indolyl Isomer from PLK1 Programmes

Virtual screening data indicate that the 4‑indolyl isomer does not rank among the top PLK1 binders within the InterBioScreen library [2]. Oncology programmes focused on PLK1 should exclude this compound from follow‑up purchase lists in favour of higher‑scoring scaffolds such as STOCKIN‑81106 or STOCK1N‑83714, thereby conserving screening resources.

Analytical Reference Standard for Isomer‑Specific Method Development

The isobaric nature of the 4‑, 5‑, and 6‑indolyl isomers (monoisotopic mass 306.13682783 Da) necessitates the availability of the pure 4‑indolyl compound as a reference standard for HPLC and MS/MS method development [3]. Procurement of the 4‑indolyl isomer from a vendor that supplies isomer‑verified certificates of analysis is essential for any laboratory that handles this chemotype to avoid misidentification.

Quote Request

Request a Quote for 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.